8-ethyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride is a chemical compound characterized by the molecular formula . It belongs to the class of benzopyran derivatives, which are known for their diverse biological activities, including potential therapeutic effects. The compound is primarily investigated for its possible applications in medicinal chemistry, particularly in the development of new pharmaceuticals targeting various diseases.
This compound can be synthesized through several chemical pathways that involve the formation of the benzopyran core followed by functional group modifications. The hydrochloride salt form enhances its solubility, making it more suitable for various applications in scientific research and industry.
8-ethyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride is classified as a benzopyran derivative. Benzopyrans are a significant class of organic compounds that have been extensively studied due to their diverse pharmacological properties.
The synthesis of 8-ethyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride typically involves several key steps:
Industrial production methods mirror these synthetic routes but are optimized for larger scale production. Key factors include temperature control, reaction time, and catalyst use to enhance efficiency and yield.
The molecular structure of 8-ethyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride features a benzopyran ring system with an ethyl group at the 8-position and an amine group at the 4-position. This unique arrangement contributes to its chemical reactivity and biological activity.
The compound has the following structural data:
8-ethyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride can undergo various chemical reactions:
Common reagents and conditions for these reactions include:
The mechanism of action for 8-ethyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride involves its interaction with specific molecular targets within biological systems. This compound can bind to enzymes and receptors, modulating their activity, which may lead to various biological effects such as inhibition of enzyme activity or activation of signaling pathways.
The physical properties include:
The chemical properties involve:
Relevant data includes melting point and boiling point specifics which are critical for practical applications in laboratory settings.
8-ethyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride has several applications in scientific research:
The efficient construction of the benzopyran scaffold bearing the ethyl substituent at the C8 position represents a critical initial step in synthesizing 8-ethyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride. Two principal cyclization methodologies have demonstrated significant utility:
Aldol Condensation-Intramolecular Cyclization: This classical approach involves the base-promoted condensation of 2'-hydroxyacetophenones with appropriate aldehydes, followed by intramolecular oxa-Michael addition. The reaction proceeds through formation of an α,β-unsaturated ketone intermediate that undergoes regioselective cyclization, preferentially forming the six-membered benzopyran ring system due to favorable thermodynamics for strain-free ring formation. When applied to substrates containing an ethyl moiety, this method efficiently yields 8-ethylchroman-4-one precursors with predictable regiochemistry . Diisopropylamine serves as an effective catalyst in ethanol or methanol solvents, with reaction temperatures typically maintained at 60-80°C for 6-12 hours to achieve yields of 65-85% depending on the specific substitution pattern.
Microwave-Assisted One-Pot Synthesis: Microwave irradiation has revolutionized the synthesis of chromanone intermediates by dramatically enhancing reaction efficiency. The Baker-Venkataraman rearrangement under microwave conditions enables rapid access to chromanone derivatives. Particularly significant for the 8-ethyl substituted series, microwave-assisted aldol condensations allow completion within 1 hour at 160-170°C in ethanolic diisopropylamine, representing a substantial improvement over conventional heating methods (typically 12-24 hours). This approach demonstrates excellent scalability, with documented kilogram-scale production using multi-vessel reactors . The reduced reaction times, elimination of inert atmosphere requirements, and ability to perform solventless reactions contribute to both economic and environmental benefits.
Table 1: Comparison of Cyclization Methods for 8-Ethylchroman-4-one Synthesis
Methodology | Reaction Conditions | Yield Range | Key Advantages | Limitations |
---|---|---|---|---|
Classical Aldol Cyclization | Diisopropylamine catalyst, EtOH, 60-80°C, 6-12h | 65-85% | Predictable regioselectivity, simple setup | Extended reaction times, moderate yields |
Microwave-Assisted | MW irradiation, 160-170°C, 1h | 70-88% | Rapid synthesis, scalability to kg quantities, reduced solvent requirements | Specialized equipment needed, optimization required for different substitutions |
The introduction of the amine functionality at the C4 position of the 8-ethylchromanone scaffold presents distinctive stereochemical challenges. Several reductive amination strategies have been optimized:
Catalytic Asymmetric Reduction: Rhodium-catalyzed asymmetric hydrogenation using ZhaoPhos ligands enables highly enantioselective reduction of 8-ethylchroman-4-one imine intermediates. This method achieves exceptional enantiomeric excess (up to 98% ee) with remarkable catalyst efficiency (TON up to 5000) under mild hydrogen pressure (50-100 psi) at ambient temperature. The reaction demonstrates excellent functional group tolerance, accommodating various protecting groups and substituents on the benzopyran core. The chiral environment created by the ZhaoPhos ligand ensures precise facial differentiation during hydride delivery to the imine bond .
CBS Borane Reduction: The Corey-Bakshi-Shibata reduction protocol provides an alternative for enantioselective amination. This method employs oxazaborolidine catalysts (typically 5-10 mol%) with borane-dimethyl sulfide complex as the reducing agent. The resulting enantioenriched chroman-4-ol is subsequently converted to the amine via an azide inversion sequence (Mitsunobu reaction with diphenylphosphoryl azide followed by Staudinger reduction). While requiring additional steps compared to direct reductive amination, this approach offers complementary stereoselectivity and is particularly valuable for substrates incompatible with catalytic hydrogenation conditions .
Transaminase-Mediated Biocatalysis: Engineered transaminases have demonstrated significant potential for the sustainable synthesis of chiral benzopyran-4-amines. Recent advances in enzyme engineering have expanded the substrate scope of these biocatalysts to accommodate sterically demanding 8-ethyl substituted chromanones. Using pyridoxal-5'-phosphate (PLP) cofactors and amine donors (typically isopropylamine), this method proceeds under aqueous conditions at physiological temperatures, providing excellent enantioselectivity (>99% ee) without requiring heavy metal catalysts. While still undergoing optimization for industrial-scale application, this green chemistry approach represents a promising frontier for pharmaceutical synthesis .
Table 2: Nucleophilic Amination Techniques for 8-Ethylchroman-4-one
Method | Reagents/Conditions | Stereochemical Outcome | Operational Considerations |
---|---|---|---|
Rh-catalyzed Asymmetric Hydrogenation | [Rh(nbd)₂]BF₄/ZhaoPhos, H₂ (50 psi), CH₂Cl₂, rt, 24h | Up to 98% ee | Excellent atom economy; requires specialized ligands; sensitive to oxygen |
CBS Reduction-Azidation Sequence | (S)-CBS catalyst (10 mol%), BH₃·SMe₂, THF; then Mitsunobu/Staudinger | >95% ee | Multi-step but reliable; tolerates diverse functional groups |
Transaminase Biocatalysis | Engineered transaminase, PLP, iPrNH₂, pH 7.5 buffer, 37°C | >99% ee | Sustainable; aqueous conditions; requires enzyme optimization |
The conversion of the free base 8-ethyl-3,4-dihydro-2H-1-benzopyran-4-amine to its hydrochloride salt significantly enhances stability, crystallinity, and bioavailability. Critical parameters influencing salt formation efficiency include:
Solvent Selection and Precipitation Dynamics: Optimal hydrochloride salt crystallization occurs in ethereal solvents, particularly anhydrous diethyl ether and methyl tert-butyl ether (MTBE). These solvents provide excellent discrimination between the solubility of the free base and the hydrochloride salt. The free base is typically dissolved in a minimal volume of ethanol or methanol (2-5 mL/g), followed by dropwise addition of 1.05-1.10 equivalents of concentrated hydrochloric acid at 0-5°C. The resulting mixture is then diluted with 10-15 volumes of precooled diethyl ether, inducing immediate crystallization. This protocol consistently delivers high-purity salt (>97% by HPLC) with yields exceeding 90%. Alternative solvent systems like ethanol-water mixtures (4:1 v/v) can be employed, though they may require anti-solvent addition (e.g., acetone) to initiate crystallization [4].
Stoichiometric Control and Acid Addition Rate: Precise control of hydrochloric acid equivalents (1.05-1.10 eq.) prevents free base contamination or acid-catalyzed degradation. Slow addition rates (0.5-1.0 mL/min) with vigorous mechanical stirring ensure the formation of fine crystalline material rather than amorphous aggregates. This control directly impacts bulk density and flow properties crucial for pharmaceutical formulation. The crystallization endpoint is effectively monitored by in-situ pH measurement, with optimal salt formation occurring below pH 3.0 [4].
Crystallization Optimization and Polymorph Control: Controlled cooling ramps (0.1-0.5°C/min) during crystallization consistently produce the thermodynamically stable polymorph. Seeding with previously characterized crystalline material further ensures batch-to-batch consistency. Final drying under vacuum (40-60°C, 10-20 mmHg) removes solvent residues without inducing desalting or decomposition, yielding a free-flowing crystalline solid with moisture content typically below 0.5% w/w by Karl Fischer titration [8].
Table 3: Hydrochloride Salt Crystallization Optimization Parameters
Parameter | Optimal Conditions | Effect on Product Quality |
---|---|---|
Solvent System | Free base in EtOH + HCl + Et₂O (1:10 v/v) | High crystallinity, low residual solvents, >97% purity |
Acid Equivalents | 1.05-1.10 eq. conc. HCl | Prevents free base contamination; avoids degradation from excess acid |
Temperature Control | Addition at 0-5°C; crystallization at -20°C | Controls crystal size distribution; minimizes impurity inclusion |
Drying Protocol | Vacuum drying at 50°C, 15 mmHg, 12h | Moisture content <0.5%; excellent powder flow properties |
The implementation of continuous manufacturing technologies addresses critical scalability challenges in the production of 8-ethyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride:
Integrated Cyclization-Amination Sequences: Microreactor systems enable the direct coupling of the aldol cyclization step with subsequent reductive amination. In a representative configuration, solutions of 2-hydroxy-5-ethylacetophenone and butyraldehyde in ethanol are mixed with a diisopropylamine catalyst stream (0.5 M) and directed through a high-temperature reactor (150°C, 5 min residence time). The resulting 8-ethylchroman-4-one intermediate is then mixed with ammonium acetate and a cyanoborohydride reagent in a multi-stage packed-bed reactor containing immobilized transaminase enzymes. This continuous biotransamination achieves significantly higher space-time yields (up to 5 g/L/h) compared to batch processes, while minimizing intermediate isolation steps that typically reduce overall yield [5].
Continuous Salt Formation and Crystallization: Plug-flow crystallizers have been successfully implemented for hydrochloride salt formation. The free base dissolved in ethanol is precisely mixed with hydrochloric acid (1.08 eq.) using an in-line static mixer, followed by introduction of antisolvent (MTBE) through a controlled gradient mixing chamber. The resulting slurry flows through a segmented flow crystallizer with precisely controlled cooling zones (50°C → -10°C over 30 minutes residence time). Continuous centrifugation and in-line drying yield pharmaceutical-grade salt with consistent particle size distribution (D50: 50-70 μm). This integrated approach reduces processing time from traditional batch methods by over 80% while eliminating solvent-intensive workup procedures [4].
Process Analytical Technology Integration: Continuous flow platforms incorporate real-time monitoring via in-line FTIR, Raman spectroscopy, and focused beam reflectance measurement (FBRM). These technologies provide instantaneous feedback on reaction conversion, imine/enamine intermediates during amination, and crystal size distribution during salt formation. Automated control systems adjust residence times, temperature profiles, and reagent stoichiometries based on this real-time data, ensuring consistent product quality exceeding 99.5% purity even during extended production campaigns [5].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1